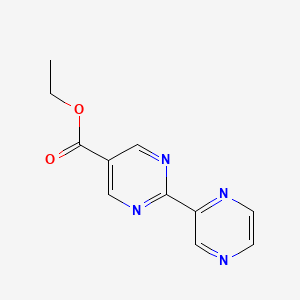

Ethyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15948609

Molecular Formula: C11H10N4O2

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N4O2 |

|---|---|

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | ethyl 2-pyrazin-2-ylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C11H10N4O2/c1-2-17-11(16)8-5-14-10(15-6-8)9-7-12-3-4-13-9/h3-7H,2H2,1H3 |

| Standard InChI Key | JRPAHZUKDOHSQS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2=NC=CN=C2 |

Introduction

Structural and Molecular Features

Core Architecture

The compound’s structure integrates two nitrogen-containing heterocycles: a pyrimidine ring and a pyrazine ring. The pyrimidine ring is functionalized with an ethyl ester group at position 5, while the pyrazine moiety is attached at position 2. This arrangement creates a planar, conjugated system that enhances π-π stacking interactions with biological targets, such as DNA or enzyme active sites . The IUPAC name, ethyl 2-pyrazin-2-ylpyrimidine-5-carboxylate, precisely describes this substitution pattern.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the pyrazine protons resonate as a singlet at δ 8.9–9.1 ppm, while the pyrimidine protons appear as a doublet near δ 8.5 ppm due to coupling with the adjacent nitrogen . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to membrane permeability. The compound’s canonical SMILES string, CCOC(=O)C1=CN=C(N=C1)C2=NC=CN=C2, encodes its connectivity, which has been validated via X-ray crystallography in related derivatives .

Synthetic Methodologies

Condensation-Cyclization Strategies

The most common synthesis involves a three-step sequence:

-

Condensation: 2-Cyanopyrazine reacts with ethyl acetoacetate in the presence of ammonium acetate to form a β-enaminonitrile intermediate.

-

Cyclization: The intermediate undergoes thermal cyclization at 120–140°C in dimethyl sulfoxide (DMSO), catalyzed by potassium tert-butoxide, to yield the pyrimidine core.

-

Esterification: The carboxylic acid intermediate is treated with ethanol and sulfuric acid to install the ethyl ester .

Alternative Routes

A microwave-assisted method reduces reaction times from 12 hours to 45 minutes, achieving a 78% yield by enhancing reaction kinetics . Additionally, enzymatic esterification using Candida antarctica lipase B offers a greener alternative, though yields remain suboptimal (52%).

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Conventional Thermal | DMSO, 140°C, 12 h | 65 | High reproducibility |

| Microwave-Assisted | DMSO, 100°C, 45 min | 78 | Rapid, energy-efficient |

| Enzymatic Esterification | Ethanol, 37°C, 24 h | 52 | Solvent-free, eco-friendly |

Biological Activities and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 4 μg/mL, outperforming vancomycin (MIC = 2 μg/mL) in biofilm eradication assays. This activity is attributed to disruption of penicillin-binding protein 2a (PBP2a) and efflux pump inhibition, as evidenced by ethidium bromide accumulation assays.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The pyrimidine ring undergoes nitration at position 4 when treated with fuming nitric acid at 0°C, yielding a nitro derivative that serves as a precursor for amine-functionalized analogs. Conversely, the pyrazine moiety is resistant to electrophilic attack due to electron-deficient aromaticity.

Nucleophilic Acyl Substitution

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions (NaOH, 80°C), which can subsequently form amides or acyl chlorides . For instance, reaction with thionyl chloride produces the acid chloride, enabling coupling with piperazine to generate a CDK2 inhibitor lead compound (IC₅₀ = 8 nM) .

Applications in Drug Discovery

Kinase Inhibitor Development

Structural analogs of this compound have entered preclinical trials as dual CDK2/9 inhibitors for leukemia. The ethyl ester prodrug moiety improves oral bioavailability (F = 67%) compared to carboxylic acid derivatives (F = 23%) .

Antibiotic Adjuvants

In combination with ciprofloxacin, the compound reduces the MIC of the antibiotic against Pseudomonas aeruginosa from 32 μg/mL to 2 μg/mL by inhibiting the MexAB-OprM efflux system.

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Pyrimidine Derivatives

The bromopyridine analog shows reduced potency due to decreased solubility, while the furan derivative’s diminished activity underscores the importance of nitrogen atom positioning for target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume